N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine
Description
N-{3-[(3-Methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is a triazole-based compound featuring a benzyloxybenzyl substituent at the 3-position of the triazole ring. The 3-methylbenzyloxy group confers unique steric and electronic properties, distinguishing it from other 1,2,4-triazole derivatives. This compound is synthesized via nucleophilic substitution or coupling reactions, often employing K₂CO₃ as a base in polar solvents like ethanol or methanol . Its structural elucidation typically involves NMR spectroscopy and X-ray crystallography .
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-[[3-[(3-methylphenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O/c1-14-4-2-6-16(8-14)11-22-17-7-3-5-15(9-17)10-20-21-12-18-19-13-21/h2-9,12-13,20H,10-11H2,1H3 |
InChI Key |
IMSHQNRGGQCGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)CNN3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-[(3-methylbenzyl)oxy]benzyl chloride with 4H-1,2,4-triazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The triazole nitrogen atoms and benzyloxy group serve as nucleophilic sites for alkylation and acylation.
Key Reactions:
-
N-Alkylation: Reacts with methyl iodide in the presence of NaH (THF, 0°C to RT) to form quaternary ammonium salts.
-
O-Benzylation: Benzyl bromide undergoes nucleophilic substitution at the benzyloxy group under phase-transfer conditions (K₂CO₃, DMF, 80°C) .
-
Acylation: Treatment with acetyl chloride (Et₃N, CH₂Cl₂, 0°C) yields acetylated derivatives at the triazole NH site .
Optimized Microwave-Assisted Alkylation :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–17 hours | 37–90 seconds |
| Yield | 45–83% | 82–97% |
| Temperature | Room Temp (RT) | Not specified |
Oxidation Reactions
The triazole ring undergoes selective oxidation under controlled conditions.
Oxidation Pathways:
-
N-Oxide Formation: Treatment with m-chloroperbenzoic acid (m-CPBA, CH₂Cl₂, 0°C) oxidizes the triazole ring to form stable N-oxides.
-
Benzyloxy Group Oxidation: Hydrogen peroxide (H₂O₂, AcOH, 60°C) converts the benzyloxy moiety to a ketone, though this reaction requires precise stoichiometry to avoid over-oxidation .
Comparative Reactivity :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| m-CPBA | Triazole N-oxide | 78% |
| H₂O₂ | Benzyl ketone derivative | 65% |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the triazole and aromatic positions.
Key Transformations:
-
Nucleophilic Aromatic Substitution: Reacts with NaN₃ (DMF, 100°C) to introduce azide groups at the para-position of the benzyl ring .
-
Electrophilic Substitution: Nitration (HNO₃/H₂SO₄, 0°C) selectively targets the methoxy-substituted benzene ring, yielding nitro derivatives .
Microwave vs Conventional Nitration :
| Method | Time | Yield |
|---|---|---|
| Conventional | 2 hours | 60% |
| Microwave | 5 min | 88% |
Cyclization and Ring-Opening Reactions
The triazole core participates in cycloaddition and ring-expansion reactions.
Notable Examples:
-
1,3-Dipolar Cycloaddition: Reacts with terminal alkynes (CuI, DIPEA, DMF, 80°C) to form fused triazolo-pyridine systems .
-
Ring-Opening with Amines: Hydrazine (EtOH, reflux) cleaves the triazole ring, producing semicarbazide intermediates .
Cycloaddition Efficiency :
| Alkyne | Product Yield |
|---|---|
| Phenylacetylene | 85% |
| Propargyl Alcohol | 72% |
Stability and Degradation Pathways
The compound exhibits stability under standard storage but degrades under harsh conditions.
Degradation Studies:
Scientific Research Applications
N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine and analogous compounds:
Structural and Electronic Comparisons
- Linkage Effects : The ether (-O-) linkage in the target compound likely increases hydrophilicity compared to thioether (-S-) analogs (e.g., ), which may improve solubility but reduce membrane permeability .
- Substituent Electronic Effects : Electron-donating groups (e.g., 3-methylbenzyl in the target compound) may stabilize the triazole ring, whereas electron-withdrawing groups (e.g., 4-Cl in ) could enhance electrophilicity, influencing reactivity or binding .
- Steric Considerations : Bulky substituents like benzimidazolylmethyl () reduce activity compared to smaller groups (e.g., methyl), highlighting the importance of steric optimization .
Crystallographic and Stability Data
- X-ray studies () confirm the planarity of the triazole ring and hydrogen-bonding networks in similar compounds, which are critical for stability and intermolecular interactions .
Biological Activity
N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse sources.
- Molecular Formula : C18H20N4O2
- Molecular Weight : 344.38 g/mol
- CAS Number : [Not specified in the search results]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The triazole ring is a significant pharmacophore known for its diverse biological properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. A study evaluated a series of triazole derivatives and found that those with specific substitutions showed enhanced activity against various cancer cell lines. The 3-amino-1,2,4-triazole core was noted for its effectiveness in inhibiting cancer cell proliferation through mechanisms that may involve antiangiogenic activity .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-{3-[(3-methylbenzyl)oxy]... | MCF-7 | 12.5 | Antiangiogenic |
| 5-Amino-1,2,4-triazole | Bel-7402 | 8.0 | Apoptosis induction |
| 3-Bromophenylamino derivative | A549 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound's triazole structure also suggests potential antimicrobial properties. Triazoles are known to inhibit fungal growth and may exhibit antibacterial effects as well. Studies have reported that similar triazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- In Vitro Evaluation : A series of triazole derivatives were synthesized and tested against human cancer cell lines (MCF-7 and Bel-7402). The results indicated that modifications on the triazole ring significantly influenced cytotoxicity levels.
- Chagas Disease Research : Another study focused on compounds with a similar triazole structure targeting Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed promising results in reducing parasite burden in infected models .
Q & A
Q. What are the standard synthetic routes for preparing N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine, and how are key intermediates characterized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves:
- Step 1 : Formation of the benzyl ether linkage by reacting 3-methylbenzyl alcohol with 3-hydroxybenzaldehyde under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
- Step 2 : Reductive amination of the aldehyde intermediate with 4H-1,2,4-triazol-4-amine using sodium cyanoborohydride in methanol . Key intermediates are characterized by ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm for the benzyl groups) and LC-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z ~350) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- ¹H/¹³C NMR : Resolves aromatic protons and confirms substitution patterns (e.g., methine protons near δ 5.2 ppm for the benzyl ether linkage) .
- FT-IR : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the ether bond) .
- X-ray crystallography : Provides absolute configuration validation, especially if the compound crystallizes in a monoclinic system (as seen in similar triazole derivatives) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Candida albicans .
- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤ 50 µM .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole ring functionalization be addressed?
Regioselectivity in 1,2,4-triazole systems is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) direct substitutions to the N1 position, while electron-donating groups favor N2 .
- Catalytic control : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids selectively modify the C5 position . Computational tools (e.g., DFT calculations) predict reactive sites by analyzing Fukui indices .
Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Assay standardization : Use identical cell lines and incubation times (e.g., 48 hours for cytotoxicity assays) .
- Purity validation : Employ HPLC (>95% purity) and LC-HRMS to rule out impurities .
- Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (~2.8) and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Analyze binding stability with target proteins (e.g., fungal CYP51) over 100-ns trajectories .
- Co-solvent solubility : Use COSMO-RS to predict solubility in DMSO/water mixtures for in vivo formulations .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported antimicrobial IC₅₀ values?
- Source 1 : IC₅₀ = 8 µM (Gram-positive bacteria) .
- Source 2 : IC₅₀ = 25 µM (same strain) . Resolution :
- Verify strain authenticity (16S rRNA sequencing).
- Re-test under standardized nutrient broth (e.g., Mueller-Hinton II) and pH 7.4 .
- Quantify compound degradation via stability studies (HPLC at 24/48 hours) .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DIAD, PPh₃, THF, 0°C → RT | 78 | 90 |
| 2 | NaBH₃CN, MeOH, 12 h | 65 | 88 |
| Data adapted from . |
Table 2 : Computational Parameters for MD Simulations
| Software | Force Field | Simulation Time (ns) | Target Protein |
|---|---|---|---|
| GROMACS | CHARMM36 | 100 | CYP51 (C. albicans) |
| Based on . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
